molecular formula C27H25FN4O3 B2628229 3-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide CAS No. 1251675-40-7

3-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2628229
CAS No.: 1251675-40-7
M. Wt: 472.52
InChI Key: TVRMLLYDEVDUTA-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives This compound is characterized by the presence of a fluorophenyl group, a methoxyphenyl group, a pyrrolidinyl group, and a quinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a Friedel-Crafts alkylation reaction using a methoxybenzene derivative and an appropriate alkylating agent.

    Incorporation of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through a reductive amination reaction using pyrrolidine and a suitable aldehyde or ketone.

    Final Coupling and Cyclization: The final step involves coupling the intermediate compounds and cyclizing them to form the desired quinazoline derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced quinazoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and methoxyphenyl groups, using reagents like halogens, alkylating agents, or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products

    Oxidation Products: Quinazoline N-oxides.

    Reduction Products: Reduced quinazoline derivatives.

    Substitution Products: Substituted fluorophenyl or methoxyphenyl derivatives.

Scientific Research Applications

3-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to inhibit specific enzymes and signaling pathways involved in tumor growth.

    Pharmacology: It is investigated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion, to understand its potential as a drug candidate.

    Biological Research: The compound is used in biological assays to study its effects on cellular processes, such as apoptosis, cell cycle regulation, and signal transduction.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways that regulate cell proliferation and survival. This inhibition can induce apoptosis in cancer cells and reduce tumor growth. Additionally, the compound may interact with other cellular proteins, modulating their function and contributing to its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide
  • 3-(4-bromophenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide
  • 3-(4-methylphenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide

Uniqueness

3-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and selectivity compared to other halogenated derivatives. The methoxyphenyl group also contributes to its pharmacokinetic properties, potentially improving its solubility and bioavailability.

Properties

IUPAC Name

3-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-pyrrolidin-1-ylquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25FN4O3/c1-35-22-11-4-18(5-12-22)17-29-25(33)19-6-13-23-24(16-19)30-27(31-14-2-3-15-31)32(26(23)34)21-9-7-20(28)8-10-21/h4-13,16H,2-3,14-15,17H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRMLLYDEVDUTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)N4CCCC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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